molecular formula C11H20N2O2 B3024271 Tert-butyl (3AS,6AS)-hexahydropyrrolo[3,4-B]pyrrole-1(2H)-carboxylate CAS No. 1018443-32-7

Tert-butyl (3AS,6AS)-hexahydropyrrolo[3,4-B]pyrrole-1(2H)-carboxylate

Cat. No. B3024271
CAS RN: 1018443-32-7
M. Wt: 212.29
InChI Key: OIKZNKIPPFFTKA-DTWKUNHWSA-N
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Description

“Tert-butyl (3AS,6AS)-hexahydropyrrolo[3,4-B]pyrrole-1(2H)-carboxylate” is a chemical compound with the IUPAC name (2S,3aS,6aS)-1- (tert-butoxycarbonyl)octahydrocyclopenta [b]pyrrole-2-carboxylic acid . It is a light-yellow semi-solid substance .


Synthesis Analysis

The synthesis of pyrroles, the core structure of the compound, can be achieved through various methods. One such method is the Paal-Knorr pyrrole condensation, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves the conversion of primary diols and amines to 2,5-unsubstituted pyrroles, catalyzed by a stable manganese complex . A Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines can also be used to synthesize N-substituted pyrroles .


Molecular Structure Analysis

The molecular structure of the compound can be represented by the InChI code: 1S/C13H21NO4/c1-13(2,3)18-12(17)14-9-6-4-5-8(9)7-10(14)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)/t8-,9-,10-/m0/s1 .


Physical And Chemical Properties Analysis

The compound is a light-yellow semi-solid substance . More specific physical and chemical properties such as density, melting point, and boiling point are not available in the retrieved data.

Scientific Research Applications

Efficient Synthesis

Tert-butyl (3AS,6AS)-hexahydropyrrolo[3,4-B]pyrrole-1(2H)-carboxylate and related compounds are used in efficient synthesis processes. For example, an efficient method for synthesizing tert-butyl(3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate, a pharmacologically important intermediate, has been developed. This process is cost-effective, high yielding, kilogram scalable, and commercially viable (Bahekar et al., 2017).

Chemical Transformations

These compounds are also involved in various chemical transformations. For example, tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate was synthesized and underwent various reactions, including with maleic anhydride, to form other complex compounds (Moskalenko & Boev, 2014).

Organocatalyzed Synthesis

Organocatalyzed synthesis of related compounds, like tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate, has been reported. These syntheses involve bifunctional noncovalent organocatalysts, highlighting the compound's role in complex chemical synthesis (Hozjan et al., 2023).

One-Step Continuous Flow Synthesis

Innovations in synthesis methods include one-step, continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates. This process demonstrates the utility of tert-butyl derivatives in streamlined and efficient production of complex molecules (Herath & Cosford, 2010).

Creation of Novel Complex Molecules

The compound is also used in the creation of novel complex molecules. For instance, tert-butyl 7-amino-3-tert-butyl-8-R-2-oxo-1,2-dihydropyrrolo[1,2-b][1,2,4]triazine-6-carboxylates were formed through cascade reactions, showcasing its versatility in synthesizing new chemical entities (Ivanov, 2020).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction), and H319 (Causes serious eye irritation). Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

tert-butyl (3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-4-8-6-12-7-9(8)13/h8-9,12H,4-7H2,1-3H3/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIKZNKIPPFFTKA-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]2[C@H]1CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20652404
Record name tert-Butyl (3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

370880-16-3, 1018443-32-7
Record name 1,1-Dimethylethyl (3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=370880-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20652404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-tert-butyl (3aR,6aR)-octahydropyrrolo[2,3-c]pyrrole-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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